molecular formula C14H10O4S B3269953 Benzoic acid, 2-[(4-carboxyphenyl)thio]- CAS No. 51907-19-8

Benzoic acid, 2-[(4-carboxyphenyl)thio]-

Cat. No.: B3269953
CAS No.: 51907-19-8
M. Wt: 274.29 g/mol
InChI Key: HRVWDLYWCMMVTF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(4-carboxyphenyl)thio]- is an organic compound with the molecular formula C14H10O4S. It is a white crystalline solid that is not soluble in water but stable at room temperature . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(4-carboxyphenyl)thio]- typically involves the reaction of 4-carboxyphenylboronic acid with benzoic acid derivatives under specific conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(4-carboxyphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure and properties.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce simpler benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[(4-carboxyphenyl)thio]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4-carboxyphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biochemical pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(4-carboxyphenyl)thio]- is unique due to its specific structural features and the range of reactions it can undergo. Its stability and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-carboxyphenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4S/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVWDLYWCMMVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287183
Record name 2-[(4-Carboxyphenyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51907-19-8
Record name 2-[(4-Carboxyphenyl)thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51907-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Carboxyphenyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 2,4′-thiobis(benzoic acid) was prepared. A mixture of 4-iodobenzoic acid (55.7 g, 225 mmol), thiosalicylic acid (34.6 g, 225 mmol), copper powder (15 g, 236 mmol), zinc powder (3 g, 46 mmol), and 2.5 M aqueous sodium hydroxide (400 mL) was heated at reflux for 5 h and then cooled to ambient. The reaction mixture was filtered, and the filtrate was acidified with concentrated HCl. The precipitate was collected and washed with water, then dissolved and filtered. The filtrate was concentrated to deposit 2,4′-thiobis(benzoic acid), mass 50 g (81% of theory).
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
copper
Quantity
15 g
Type
catalyst
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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